molecular formula C17H13ClN2O3S2 B5961156 5'-{[(2-chlorophenoxy)acetyl]amino}-2,3'-bithiophene-4'-carboxamide

5'-{[(2-chlorophenoxy)acetyl]amino}-2,3'-bithiophene-4'-carboxamide

Cat. No.: B5961156
M. Wt: 392.9 g/mol
InChI Key: XULNKYOKNQZISU-UHFFFAOYSA-N
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Description

5’-{[(2-chlorophenoxy)acetyl]amino}-2,3’-bithiophene-4’-carboxamide is a synthetic organic compound that belongs to the class of bithiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of the bithiophene core, along with the chlorophenoxy and carboxamide functional groups, imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-{[(2-chlorophenoxy)acetyl]amino}-2,3’-bithiophene-4’-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2,3’-bithiophene: This can be achieved through a Suzuki-Miyaura coupling reaction between 2-bromothiophene and 3-thiopheneboronic acid in the presence of a palladium catalyst and a base.

    Introduction of the chlorophenoxy group: The 2,3’-bithiophene is then reacted with 2-chlorophenoxyacetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding ester.

    Formation of the carboxamide: The ester is then converted to the carboxamide by reaction with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5’-{[(2-chlorophenoxy)acetyl]amino}-2,3’-bithiophene-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups replacing the chlorophenoxy group.

Scientific Research Applications

5’-{[(2-chlorophenoxy)acetyl]amino}-2,3’-bithiophene-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5’-{[(2-chlorophenoxy)acetyl]amino}-2,3’-bithiophene-4’-carboxamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the chlorophenoxy and carboxamide groups can enhance its binding affinity and specificity towards these targets. In materials science, its electronic properties are influenced by the conjugated bithiophene core, which facilitates charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    2,3’-bithiophene: The parent compound without the chlorophenoxy and carboxamide groups.

    2-chlorophenoxyacetic acid: A precursor used in the synthesis.

    Thiophene derivatives: Compounds with similar thiophene cores but different substituents.

Uniqueness

5’-{[(2-chlorophenoxy)acetyl]amino}-2,3’-bithiophene-4’-carboxamide is unique due to the combination of the bithiophene core with the chlorophenoxy and carboxamide functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[[2-(2-chlorophenoxy)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S2/c18-11-4-1-2-5-12(11)23-8-14(21)20-17-15(16(19)22)10(9-25-17)13-6-3-7-24-13/h1-7,9H,8H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULNKYOKNQZISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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